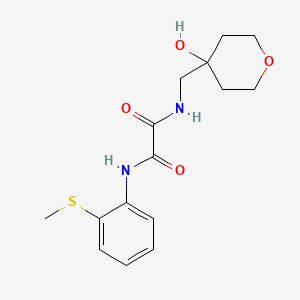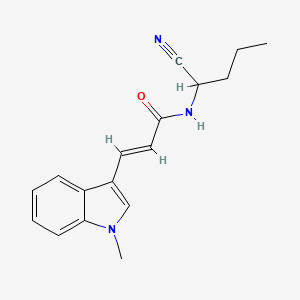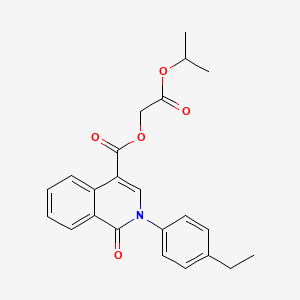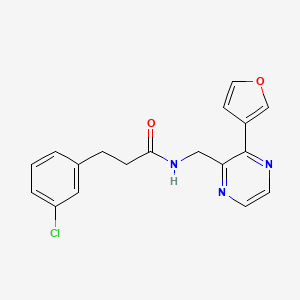![molecular formula C37H31F6N3S B2666181 1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1040245-49-5](/img/structure/B2666181.png)
1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(13-azapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azapentacyclo structure and the attachment of the cyclohexyl and thiourea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be crucial for each step. Detailed synthetic routes would require access to specialized chemical literature or experimental data.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Potentially altering the thiourea group or other functional groups.
Reduction: Possibly affecting the azapentacyclo structure or other parts of the molecule.
Substitution: Likely involving the trifluoromethyl groups or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be studied for its unique structural properties and reactivity. It might serve as a model compound for understanding complex organic frameworks or be used in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, the compound could be investigated for its potential biological activity. This might include studies on its interaction with biological targets, its pharmacokinetics, and its potential therapeutic applications.
Industry
In industry, the compound might find applications in materials science, such as the development of new polymers or advanced materials with specific properties.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This might involve binding to proteins, enzymes, or other biological molecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds might include other thiourea derivatives or compounds with similar structural features, such as azapentacyclo frameworks or trifluoromethyl groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique chemical properties or biological activity. Comparing its reactivity, stability, and biological effects with those of similar compounds would help highlight its distinctive characteristics.
属性
IUPAC Name |
1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31F6N3S/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCLYDPDKSHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2666101.png)


![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)

![N'-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2666109.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2666116.png)
![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2666118.png)
![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)
![(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2666120.png)

